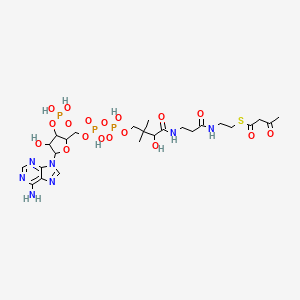

S-Acetoacetate Coenzyme A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetoacetyl-CoA is synthesized through the Claisen condensation of two molecules of acetyl-CoA. This reaction is catalyzed by the enzyme thiolase, which facilitates the formation of the acetoacetyl-CoA thioester bond . The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature to mimic cellular conditions.

Industrial Production Methods

Industrial production of acetoacetyl-CoA often involves biotechnological approaches using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the synthesis of acetoacetyl-CoA, allowing for efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

Acetoacetyl-CoA undergoes various chemical reactions, including:

Oxidation: Acetoacetyl-CoA can be oxidized to form acetoacetate, a key intermediate in ketone body metabolism.

Reduction: It can be reduced by NADPH-dependent acetoacetyl-coenzyme A reductase to form 3-hydroxybutyryl-CoA.

Common Reagents and Conditions

Common reagents used in these reactions include NADPH for reduction reactions and specific enzymes like thiolase and HMG-CoA synthase for condensation reactions. The reactions typically occur under physiological conditions, with pH and temperature optimized to match those found in living organisms .

Major Products

The major products formed from the reactions of acetoacetyl-CoA include acetoacetate, 3-hydroxybutyryl-CoA, and HMG-CoA .

Wissenschaftliche Forschungsanwendungen

Acetoacetyl-CoA has numerous applications in scientific research:

Wirkmechanismus

Acetoacetyl-CoA exerts its effects through its role as an intermediate in metabolic pathways. It is involved in the synthesis of HMG-CoA, which is a precursor for cholesterol and other isoprenoids . The molecular targets of acetoacetyl-CoA include enzymes such as thiolase, HMG-CoA synthase, and acetoacetyl-coenzyme A reductase . These enzymes facilitate the conversion of acetoacetyl-CoA into various metabolic products, thereby regulating key biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetyl-CoA: A key molecule in metabolism, involved in the citric acid cycle and fatty acid synthesis.

HMG-CoA: An intermediate in the mevalonate pathway and ketogenesis, formed from acetoacetyl-CoA.

3-Hydroxybutyryl-CoA: Formed from the reduction of acetoacetyl-CoA, involved in the synthesis of polyhydroxyalkanoates.

Uniqueness

Acetoacetyl-CoA is unique due to its dual role in both the mevalonate pathway and ketogenesis. This makes it a critical molecule for both cholesterol biosynthesis and energy production during fasting or low-carbohydrate diets . Its ability to participate in multiple metabolic pathways highlights its versatility and importance in cellular metabolism .

Eigenschaften

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFDKHTZOUZBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N7O18P3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862663 |

Source

|

| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-oxobutanethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

851.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid](/img/structure/B15285862.png)

![2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B15285867.png)

![1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B15285907.png)

![(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B15285927.png)

![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B15285930.png)

![sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate](/img/structure/B15285937.png)